

Decanoyl-RVKR-CMK: A Technical Guide to its Mechanism of Action and Applications

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Compound of Interest		
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Executive Summary

Decanoyl-RVKR-CMK is a potent, irreversible, and cell-permeable peptide-based inhibitor of the proprotein convertase (PC) family of serine proteases. By covalently modifying the active site of these enzymes, it effectively blocks the proteolytic processing of a wide array of precursor proteins. This inhibitory action disrupts cellular pathways and has been extensively leveraged in virology research to prevent the maturation of viral envelope glycoproteins, thereby inhibiting viral entry and propagation. This technical guide provides an in-depth overview of the mechanism of action of **Decanoyl-RVKR-CMK**, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of its effects on cellular and viral processes.

Core Mechanism of Action

Decanoyl-RVKR-CMK is a synthetic peptidyl chloromethylketone that acts as a competitive inhibitor of proprotein convertases.[1] Its sequence, Arg-Val-Lys-Arg (RVKR), mimics the consensus cleavage site of many PC substrates. The N-terminal decanoyl group enhances cell permeability, allowing the inhibitor to reach its targets within the secretory pathway. The C-terminal chloromethylketone (CMK) group is a reactive moiety that forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition.[2]



This broad-spectrum inhibitor targets all seven members of the subtilisin/kexin-like proprotein convertase family: furin (also known as PACE or SPC1), PC1/3 (also known as SPC3), PC2 (also known as SPC2), PC4, PACE4 (also known as SPC4), PC5/6 (also known as SPC6), and PC7 (also known as SPC7/LPC/PC8).[1][3][4][5][6] By blocking these enzymes, **Decanoyl-RVKR-CMK** prevents the maturation of numerous proproteins, including hormones, growth factors, receptors, and viral glycoproteins.[3]



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Figure 1: Mechanism of irreversible inhibition of proprotein convertases by **Decanoyl-RVKR-CMK**.

Quantitative Inhibitory Activity

The potency of **Decanoyl-RVKR-CMK** against various proprotein convertases has been quantified through determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The tables below summarize the available quantitative data.



Proprotein Convertase	Ki (nM)
Furin/SPC1	~1
PC2/SPC2	0.36
PC1/3/SPC3	2.0
PACE4/SPC4	3.6
PC5/6/SPC6	0.12
PC7/LPC/PC8	0.12

Table 1: Inhibition Constants (Ki) of Decanoyl-RVKR-CMK against Proprotein Convertases.[2]

Target/Process	Virus	IC50 (nM)	Assay
Viral Cell Entry	SARS-CoV-2	57	Plaque Reduction Assay
Viral Infection	Human Papillomavirus 16 (HPV16)	~50	Pseudovirus Infection Assay
Table 2: Half-Maximal Inhibitory Concentrations (IC50)			
of Decanoyl-RVKR- CMK in Viral Assays.			
[1][7]			

Applications in Virology

A primary application of **Decanoyl-RVKR-CMK** is in the study of viral pathogenesis. Many viruses, including coronaviruses, flaviviruses, and influenza viruses, rely on host proprotein convertases, particularly furin, to cleave their envelope glycoproteins. This cleavage is often a prerequisite for viral fusion with host cell membranes and subsequent entry into the cytoplasm.



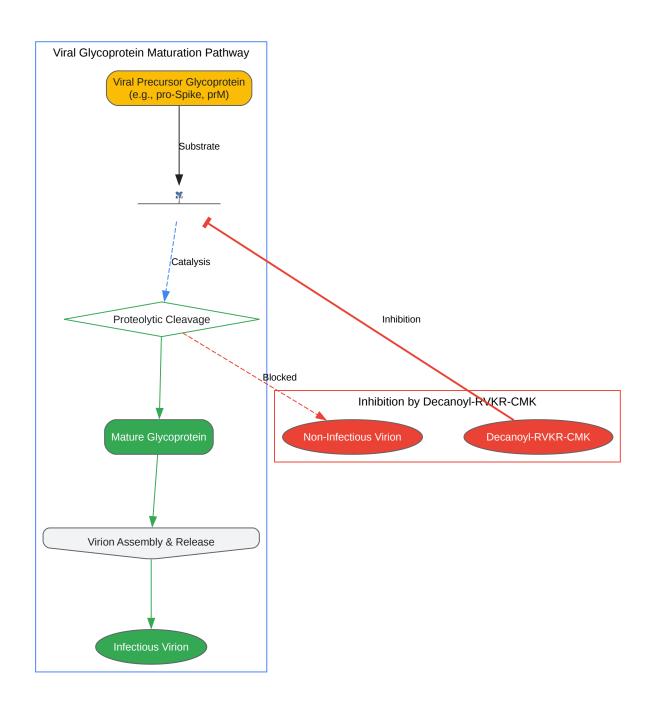




By inhibiting furin and other PCs, **Decanoyl-RVKR-CMK** can effectively block the maturation of these viral proteins, resulting in the production of non-infectious virions.[1][8] This has been demonstrated for a variety of viruses, including:

- Flaviviruses (Zika virus, Japanese encephalitis virus): **Decanoyl-RVKR-CMK** inhibits the cleavage of the precursor membrane protein (prM) to the mature membrane protein (M), a crucial step in flavivirus maturation. This leads to a reduction in infectious virus progeny.[3][8]
- Coronaviruses (SARS-CoV-2): The spike (S) protein of SARS-CoV-2 requires cleavage by furin at the S1/S2 site for efficient cell entry. **Decanoyl-RVKR-CMK** has been shown to inhibit this cleavage, thereby blocking viral entry and syncytia formation.[1][9][10]
- Human Papillomavirus (HPV): The minor capsid protein L2 of HPV undergoes furindependent cleavage, which is necessary for infection. Decanoyl-RVKR-CMK has been shown to inhibit HPV infection.[7]





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Figure 2: Antiviral mechanism of **Decanoyl-RVKR-CMK** through inhibition of viral glycoprotein processing.

Role in PCSK9 Research

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It is synthesized as a proprotein (proPCSK9) that undergoes autocatalytic cleavage in the endoplasmic reticulum, followed by a second cleavage by furin in the trans-Golgi network. **Decanoyl-RVKR-CMK** can inhibit the furin-mediated processing of proPCSK9. [9] It is important to note that **Decanoyl-RVKR-CMK** does not directly inhibit the activity of mature PCSK9 on the LDL receptor.[11][12]

Detailed Experimental Protocols In Vitro Furin Activity Assay

This protocol describes a method to measure the in vitro activity of furin and its inhibition by **Decanoyl-RVKR-CMK** using a fluorogenic substrate.

Materials:

- Recombinant human furin
- Furin activity assay buffer (e.g., 25 mM Tris-MES, 2 mM CaCl₂, pH 7.0)
- Fluorogenic furin substrate (e.g., Pyr-RTKR-MCA)
- Decanoyl-RVKR-CMK
- DMSO (for inhibitor stock solution)
- Black 96-well microplate
- Microplate spectrofluorometer

Procedure:

Prepare a stock solution of Decanoyl-RVKR-CMK in DMSO.

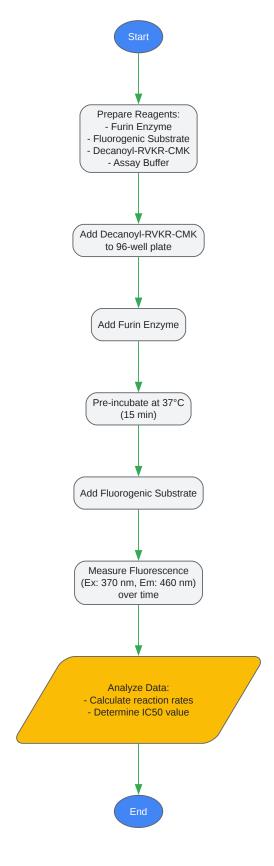






- In a black 96-well microplate, add the desired concentrations of Decanoyl-RVKR-CMK to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
- Add recombinant furin to all wells except the no-enzyme control.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 460 nm.
- Monitor the increase in fluorescence over time (e.g., every 5 minutes for 30-60 minutes) at 37°C.
- Calculate the rate of substrate cleavage (initial velocity) for each condition.
- Determine the IC50 value of Decanoyl-RVKR-CMK by plotting the percentage of inhibition against the inhibitor concentration.





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